molecular formula C16H13N3 B11988272 2-Pyridin-4-yl-2,3-dihydro-1H-perimidine

2-Pyridin-4-yl-2,3-dihydro-1H-perimidine

Cat. No.: B11988272
M. Wt: 247.29 g/mol
InChI Key: FEYLPNQLTHQWLH-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-2,3-dihydro-1H-perimidine is a heterocyclic compound with the molecular formula C16H13N3. It is a member of the perimidine family, which is characterized by a fused ring system containing both pyridine and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-yl-2,3-dihydro-1H-perimidine typically involves the condensation of pyridine derivatives with appropriate diamines. One common method includes the reaction of 4-pyridinecarboxaldehyde with 1,8-diaminonaphthalene under acidic conditions to form the desired perimidine compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-yl-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Pyridin-4-yl-2,3-dihydro-1H-perimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridin-4-yl-2,3-dihydro-1H-perimidine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in microbial growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-4-yl-2,3-dihydro-1H-perimidine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to other perimidine derivatives. This makes it particularly valuable in the design of new compounds with tailored biological and chemical properties .

Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2-pyridin-4-yl-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C16H13N3/c1-3-11-4-2-6-14-15(11)13(5-1)18-16(19-14)12-7-9-17-10-8-12/h1-10,16,18-19H

InChI Key

FEYLPNQLTHQWLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=NC=C4

Origin of Product

United States

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